4-Acetylthiomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylthiomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors are a class of compounds that play a crucial role in managing neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Research on acetylcholinesterase inhibitors focuses on understanding their pharmacology, toxicology, and therapeutic applications, highlighting the significance of compounds that can act on this enzyme (Čolović et al., 2013).
Anticonvulsant Activity
A study on the anticonvulsant activity of carboxamide analogs, including acetylcholinesterase inhibitors, revealed that these compounds could offer protection against seizures induced by pentylenetetrazole in mice. This suggests a potential application of such compounds in treating seizure disorders (Ahmad et al., 2019).
Antioxidant and Antinociceptive Activities
The synthesis and evaluation of novel phenoxy acetyl carboxamides for their antioxidant and antinociceptive activities indicate that these compounds can scavenge free radicals and exhibit pain-relieving properties in animal models. This research opens avenues for developing new therapeutic agents for managing oxidative stress and pain (Manjusha et al., 2022).
Enzyme Degradation of Neuromodulatory Fatty-Acid Amides
Studies on enzymes that degrade fatty-acid amides, such as oleamide, provide insights into the biological mechanisms that terminate the action of these neuromodulatory molecules. Understanding how these enzymes work can lead to new treatments for disorders related to neurotransmitter imbalances (Cravatt et al., 1996).
CFTR Potentiator for Cystic Fibrosis
Research on CFTR potentiators, such as VX-770 (ivacaftor), demonstrates the potential of certain compounds to improve the function of the CFTR protein in cystic fibrosis patients. This highlights the application of chemical compounds in treating genetic disorders by targeting specific cellular mechanisms (Hadida et al., 2014).
Opioid Receptor Antagonism
JDTic, a kappa-opioid receptor antagonist, has been studied for its potential to mitigate opioid abuse by reducing withdrawal symptoms without affecting opioid-induced stereotypy or body weight loss. This research is critical for developing therapies for opioid addiction (Carroll et al., 2005).
Mechanism of Action
Target of Action
It’s known that carboxamide derivatives have been studied extensively for their inhibitory properties against various enzymes and proteins . The presence of a carboxamide moiety in these derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The mode of action of 4-Acetylthiomorpholine-3-carboxamide is likely related to its interaction with its targets. The carboxamide moiety in the compound can form hydrogen bonds with its target enzymes or proteins, which can inhibit their activity . This interaction can result in changes to the function of these targets, potentially altering biochemical processes within the cell.
Biochemical Pathways
It’s known that carboxamide derivatives can interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .
Properties
IUPAC Name |
4-acetylthiomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGUICQKCOGDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCSCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.